4'-Nitromethopholine

Descripción general

Descripción

4’-Nitromethopholine is a chemical compound known for its potent analgesic properties. It is an isoquinoline derivative and is structurally related to the non-opioid alkaloid papaverine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Nitromethopholine involves the nitration of metopholine. The process typically includes the following steps:

Nitration Reaction: Metopholine is treated with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, to introduce the nitro group at the 4’ position.

Reaction Conditions: The reaction is carried out in a suitable solvent, often methylene chloride, at controlled temperatures ranging from -20°C to 50°C.

Industrial Production Methods: Industrial production of 4’-Nitromethopholine follows similar synthetic routes but on a larger scale. The process involves:

Bulk Nitration: Large quantities of metopholine are subjected to nitration using industrial-grade nitric and sulfuric acids.

Purification: The crude product is purified through crystallization or other separation techniques to obtain high-purity 4’-Nitromethopholine.

Análisis De Reacciones Químicas

4’-Nitromethopholine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Common Reagents and Conditions:

Reducing Agents: Hydrogen gas, palladium on carbon.

Nucleophiles: Potassium ethoxide, sodium methoxide.

Major Products:

Reduction Product: 4’-Aminomethopholine.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4’-Nitromethopholine has diverse applications in scientific research:

Medicinal Chemistry: It has been studied for its potential as an analgesic agent, with research indicating it could be significantly more potent than codeine.

Organic Synthesis: The compound serves as an intermediate in the synthesis of other pharmacologically active molecules.

Biological Studies: Its unique structure makes it a valuable tool for investigating biological processes and developing new therapeutic agents.

Mecanismo De Acción

The mechanism of action of 4’-Nitromethopholine involves its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, mimicking the effects of endogenous opioids, thereby exerting its analgesic effects. The nitro group at the 4’ position enhances its binding affinity and potency compared to other derivatives .

Comparación Con Compuestos Similares

4’-Nitromethopholine is unique due to its high potency and specific structural modifications. Similar compounds include:

Metopholine: The parent compound, which lacks the nitro group and is less potent.

4’-Chloromethopholine: A derivative with a chloro group instead of a nitro group, which is less potent than 4’-Nitromethopholine.

Actividad Biológica

4'-Nitromethopholine is a compound of interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a nitro-substituted derivative of methopholine, which is characterized by the presence of a nitro group at the para position of the phenolic ring. This structural modification significantly influences its biological activity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Research indicates that nitro compounds, including this compound, exhibit significant antimicrobial properties. The mechanism often involves the disruption of bacterial cell membranes and interference with metabolic pathways.

- Anticancer Effects : Nitro compounds are known for their potential in cancer treatment. Studies have shown that this compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the inhibition of specific signaling pathways.

- Antiparasitic Activity : Some studies suggest that nitro compounds may also possess antiparasitic properties, making them candidates for further investigation against diseases such as malaria and leishmaniasis.

The mechanisms underlying the biological activities of this compound include:

- Electrophilic Attack : The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules, leading to cell death or inhibition of growth.

- Inhibition of Enzymatic Activity : Nitro compounds have been shown to inhibit key enzymes involved in cellular metabolism, contributing to their antimicrobial and anticancer effects.

Data Table: Biological Activity Summary

| Activity Type | Target Organisms/Cells | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | E. coli, S. aureus | 20 | Disruption of cell membrane |

| Anticancer | Various cancer cell lines | 15 | Induction of apoptosis via ROS generation |

| Antiparasitic | Plasmodium spp. | 25 | Inhibition of metabolic pathways |

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated promising activity with an IC50 value significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent. -

Anticancer Potential :

In vitro studies on various cancer cell lines demonstrated that this compound effectively induced apoptosis. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death through apoptotic pathways. -

Antiparasitic Activity :

Research on the efficacy of this compound against Plasmodium falciparum showed substantial growth inhibition at low concentrations, supporting its potential as an antiparasitic agent.

Propiedades

IUPAC Name |

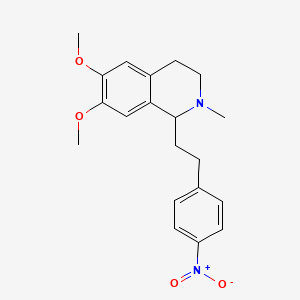

6,7-dimethoxy-2-methyl-1-[2-(4-nitrophenyl)ethyl]-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4/c1-21-11-10-15-12-19(25-2)20(26-3)13-17(15)18(21)9-6-14-4-7-16(8-5-14)22(23)24/h4-5,7-8,12-13,18H,6,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWDKLHCXDUACLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CCC3=CC=C(C=C3)[N+](=O)[O-])OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80981186 | |

| Record name | 6,7-Dimethoxy-2-methyl-1-[2-(4-nitrophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80981186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63937-57-5 | |

| Record name | 4'-Nitromethopholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063937575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethoxy-2-methyl-1-[2-(4-nitrophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80981186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-NITROMETHOPHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86JU2L138Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.